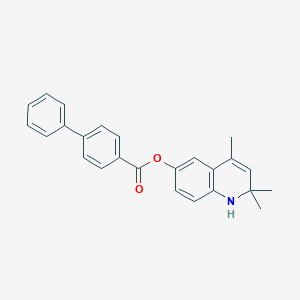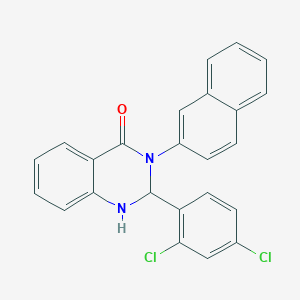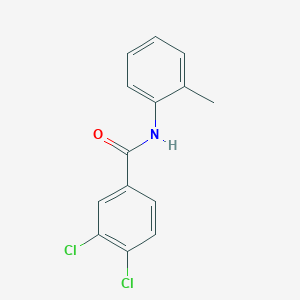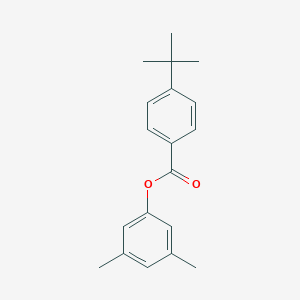
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate is a useful research compound. Its molecular formula is C25H23NO2 and its molecular weight is 369.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Antioxidant Research
Antioxidant Efficacy and Stability : Research into 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate derivatives, like Ethoxyquin (EQ) and its analogues, has shown their crucial role as antioxidants. Specifically, in the context of fish meal preservation, these compounds prevent spontaneous combustion by protecting the polyunsaturated fatty acids from oxidation. Notably, hydroquin (a close analogue of EQ) matched EQ's efficacy and price as an antioxidant in fish meal, leading to patenting for its use in this context. The stability of these antioxidants is evident as EQ transforms into EQ-dimer and a quinolone during fish meal storage, both of which continue to protect the meal lipids against oxidation. This suggests that even if the EQ content diminishes, its transformation products maintain antioxidant efficacy, explaining EQ's robust antioxidant properties (de Koning, 2002).
Analytical Methods for Antioxidant Activity Assessment : Various assays, like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests (e.g., ABTS, DPPH), have been employed to determine antioxidant activity. These assays, based on chemical reactions monitored through spectrophotometry, are pivotal in analyzing the kinetics or equilibrium state of antioxidants. Their application in complex samples has been facilitated by the complementary use of electrochemical (bio)sensors, offering insights into the mechanisms and kinetics of processes involving multiple antioxidants (Munteanu & Apetrei, 2021).
Applications in Organic Optoelectronics
Organic Light-Emitting Diodes (OLEDs) : The BODIPY-based materials, closely related to the this compound family, have been identified as promising candidates for applications in organic optoelectronics, including OLEDs. The review covers the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as ‘metal-free’ infrared emitters and their relevance in OLED technology. The advancements in these materials suggest their significant role in the future of organic optoelectronics (Squeo & Pasini, 2020).
Environmental and Health Safety Assessments
Degradation and Biotoxicity of Pharmaceuticals : Advanced oxidation processes (AOPs) have been used to treat pharmaceutical compounds like acetaminophen in aqueous media, leading to the formation of various by-products. Understanding the biotoxicity of these by-products is crucial for environmental and human health safety. Research indicates that compounds like hydroquinone and 1,4-benzoquinone, related to the degradation of acetaminophen, pose significant biotoxicity, highlighting the importance of effectively managing these compounds in environmental contexts (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-17-16-25(2,3)26-23-14-13-21(15-22(17)23)28-24(27)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,26H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBHJHLEHHAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404166.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B404167.png)
![{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B404169.png)
![6-ethyl-2-methyl-4-oxo-3-(phenyloxy)-4H-chromen-7-yl 2-({[(phenylmethyl)oxy]carbonyl}amino)propanoate](/img/structure/B404170.png)

![Tetramethyl 6'-benzoyl-7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B404174.png)
![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-4-ethoxy-benzamide](/img/structure/B404175.png)
![N-[2-(2-Chloro-5-iodo-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide](/img/structure/B404178.png)
![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404180.png)
![4-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B404181.png)
![N-[5-(5-Chloro-benzooxazol-2-yl)-2-methyl-phenyl]-4-ethoxy-benzamide](/img/structure/B404182.png)
![Butyl-[2-nitro-4-(3-nitro-benzenesulfonyl)-phenyl]-amine](/img/structure/B404183.png)


